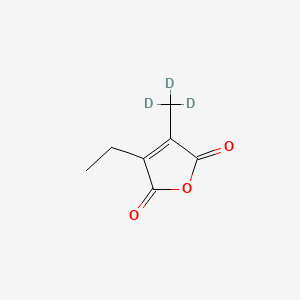
Fmoc-Cys(Trt)-OH-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Cys(Trt)-OH-d2: is a deuterated derivative of the compound Fmoc-Cys(Trt)-OH, which is commonly used in peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of cysteine, and a trityl (Trt) protecting group attached to the thiol group of cysteine. The deuterated version, this compound, contains deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific applications, particularly in studies involving isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(Trt)-OH-d2 typically involves the protection of the amino and thiol groups of cysteine. The Fmoc group is introduced to protect the amino group, while the Trt group is used to protect the thiol group. The synthesis can be carried out using standard solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is stable under basic conditions and can be removed using piperidine, while the Trt group is stable under acidic conditions and can be removed using trifluoroacetic acid (TFA) containing scavengers like triisopropylsilane (TIS) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The use of deuterated reagents in the synthesis ensures the incorporation of deuterium atoms into the final compound.
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-Cys(Trt)-OH-d2 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The Fmoc and Trt protecting groups can be selectively removed under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as iodine or hydrogen peroxide can be used to form disulfide bonds.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.
Deprotection: Piperidine is used to remove the Fmoc group, while TFA containing TIS is used to remove the Trt group
Major Products Formed:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Deprotection: Free cysteine residues ready for further reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-Cys(Trt)-OH-d2 is widely used in the synthesis of peptides and proteins. The deuterated version is particularly useful in studies involving isotopic labeling, which can provide insights into reaction mechanisms and protein dynamics .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and protein folding. The incorporation of deuterium atoms can help in nuclear magnetic resonance (NMR) spectroscopy studies to obtain detailed structural information .
Medicine: The compound is used in the development of peptide-based therapeutics. The deuterated version can provide enhanced stability and bioavailability, making it valuable in drug development .
Industry: In the pharmaceutical and biotechnology industries, this compound is used in the large-scale synthesis of peptides and proteins for therapeutic and diagnostic applications .
Wirkmechanismus
The mechanism of action of Fmoc-Cys(Trt)-OH-d2 centers around its ability to protect the amino and thiol groups of cysteine during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the Trt group protects the thiol group. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and proteins .
Vergleich Mit ähnlichen Verbindungen
Fmoc-Cys(Trt)-OH: The non-deuterated version of the compound.
Fmoc-Cys(StBu)-OH: Another cysteine derivative with a different thiol protecting group.
Fmoc-Cys(Acm)-OH: A cysteine derivative with an acetamidomethyl protecting group
Uniqueness: Fmoc-Cys(Trt)-OH-d2 is unique due to the presence of deuterium atoms, which provide advantages in isotopic labeling studies. The deuterated version can offer enhanced stability and provide valuable insights in NMR spectroscopy and other analytical techniques .
Eigenschaften
Molekularformel |
C37H31NO4S |
|---|---|
Molekulargewicht |
587.7 g/mol |
IUPAC-Name |
(2R)-3,3-dideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1/i25D2 |
InChI-Schlüssel |
KLBPUVPNPAJWHZ-YCOHJDIPSA-N |
Isomerische SMILES |
[2H]C([2H])([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


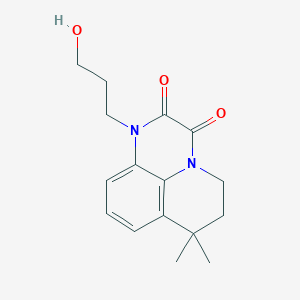
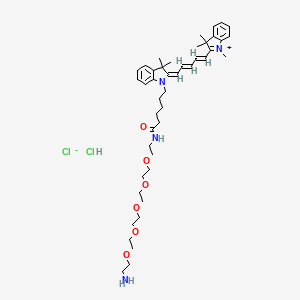
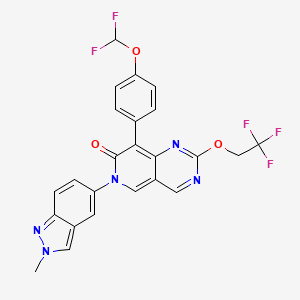
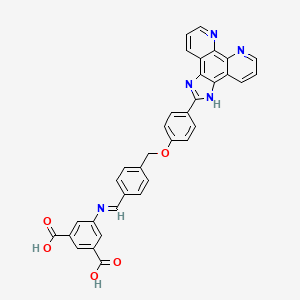
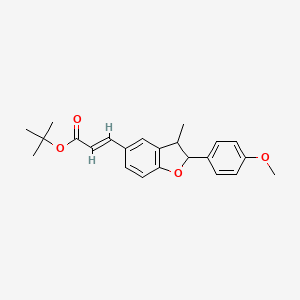
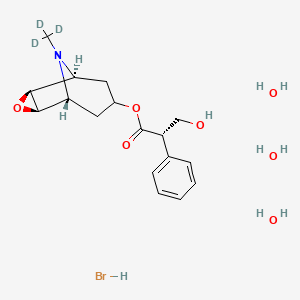
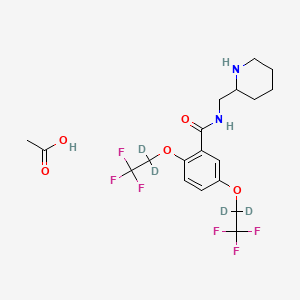
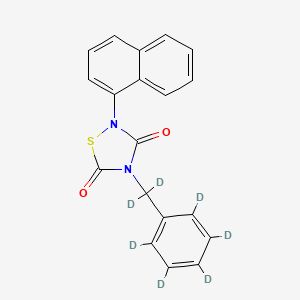
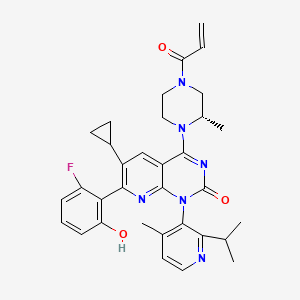
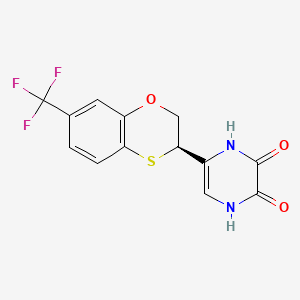
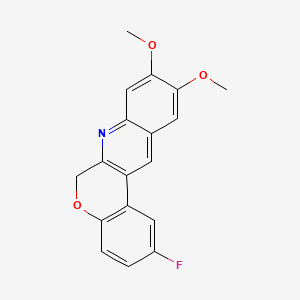
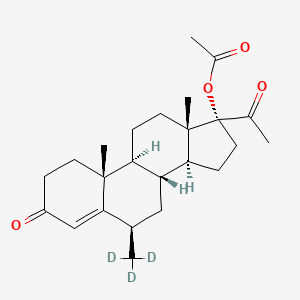
![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)
